2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid is a complex organic compound with a molecular weight of 365.43 g/mol It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoro-substituted azetidine ring, and an acetic acid moiety
Preparation Methods
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Attachment of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is typically introduced through a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Chemical Reactions Analysis
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted azetidine ring, leading to the formation of various substituted derivatives.
Hydrolysis: The Fmoc protecting group can be removed through hydrolysis under basic conditions, yielding the free amine.
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, preventing unwanted reactions during synthesis. The fluoro-substituted azetidine ring can interact with enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid can be compared with other similar compounds, such as:
2-((9H-fluoren-9-yl)methoxy)carbonylamino)acetic acid: This compound lacks the fluoro-substituted azetidine ring, making it less versatile in certain applications.
2-((9H-fluoren-9-yl)methoxy)carbonylamino)butanoic acid: This compound has a butanoic acid moiety instead of an acetic acid moiety, affecting its reactivity and binding properties.
2-((9H-fluoren-9-yl)methoxy)carbonylamino)hexanoic acid: This compound has a longer carbon chain, which can influence its solubility and interaction with molecular targets.
Properties
Molecular Formula |
C20H18FNO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidin-3-yl]acetic acid |
InChI |
InChI=1S/C20H18FNO4/c21-20(9-18(23)24)11-22(12-20)19(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,23,24) |
InChI Key |
VENWNLYQQIDYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)F |
Origin of Product |
United States |
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